molecular formula C8H4FNO2 B13118327 1-Ethynyl-3-fluoro-2-nitrobenzene

1-Ethynyl-3-fluoro-2-nitrobenzene

Cat. No.: B13118327
M. Wt: 165.12 g/mol
InChI Key: OHNXNEMXJUPFCU-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-nitrobenzene is a nitroaromatic compound characterized by an ethynyl group (-C≡CH) at position 1, a fluorine atom at position 3, and a nitro group (-NO₂) at position 2 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, fluorescent probes, and pharmaceuticals.

Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

1-ethynyl-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H4FNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h1,3-5H

InChI Key

OHNXNEMXJUPFCU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethynyl-3-fluorobenzene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 1-ethynyl-3-fluoro-2-nitrobenzene typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Mechanism of Action

The mechanism of action of 1-ethynyl-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the nitro and fluorine groups influences the reactivity and stability of the compound, allowing it to participate in various chemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include compounds with variations in substituent positions or functional groups. lists multiple structurally similar nitroaromatics, ranked by similarity scores (0.69–0.90), with positional isomerism being a critical differentiator:

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score Key Properties/Applications
1-Ethynyl-3-fluoro-2-nitrobenzene Not provided 1: Ethynyl, 3: F, 2: NO₂ C₈H₅FNO₂ Reference Hypothesized fluorescence probe
2-Ethynyl-1-fluoro-4-nitrobenzene 16433-96-8 2: Ethynyl, 1: F, 4: NO₂ C₈H₅FNO₂ 0.71 Intermediate in organic synthesis
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 1: Br, 3: F, 2: OCH₃, 4: NO₂ C₇H₅BrFNO₃ Brominated analogue; used in cross-coupling reactions
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 1: COCH₃, 2: NH₂, 6: NO₂ C₈H₈N₂O₃ Amino-nitro derivative; limited toxicity data

Key Observations :

  • Positional Isomerism: The ethynyl group’s position (1 vs. 2) alters electronic density, affecting reactivity. For instance, 2-Ethynyl-1-fluoro-4-nitrobenzene (CAS 16433-96-8) may exhibit distinct regioselectivity in Sonogashira couplings compared to the target compound .
  • Functional Group Variations: Substituting ethynyl with bromine (CAS 1224629-07-5) or amino groups (CAS 56515-63-0) modifies polarity and stability. Brominated derivatives are typically more reactive in palladium-catalyzed reactions , while amino-nitro compounds may undergo redox-sensitive transformations .

Physicochemical and Hazard Profiles

  • Reactivity : Nitro groups enhance electrophilicity, but fluorine’s electron-withdrawing effect can stabilize intermediates. Ethynyl groups introduce steric constraints, as seen in ’s synthesis of imidazoindole derivatives .
  • Hazards: Although direct hazard data for 1-Ethynyl-3-fluoro-2-nitrobenzene are unavailable, structurally related compounds (e.g., CAS 56515-63-0) carry precautionary measures against inhalation and dermal exposure (P261, P262) .

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